molecular formula C9H6BrF3O B13589631 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde

2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B13589631
M. Wt: 267.04 g/mol
InChI Key: RRHGVUHNDMHROE-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde is an organic compound characterized by the presence of a bromo group and a trifluoromethyl group attached to a phenyl ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde typically involves the bromination of 4-(trifluoromethyl)acetophenone followed by a formylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation can be achieved using reagents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid like titanium tetrachloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of both a bromo and a trifluoromethyl group on the phenyl ring, along with an aldehyde functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H6BrF3O

Molecular Weight

267.04 g/mol

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenyl]acetaldehyde

InChI

InChI=1S/C9H6BrF3O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,4-5H,3H2

InChI Key

RRHGVUHNDMHROE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CC=O

Origin of Product

United States

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